molecular formula C23H24Cl2N2O B284786 4-(2,4-dichlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide

4-(2,4-dichlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide

Cat. No. B284786
M. Wt: 415.4 g/mol
InChI Key: SSWHUEHHYRFWSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dichlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide, also known as CPQ, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 4-(2,4-dichlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide has been shown to interact with certain receptors in the brain, such as the dopamine and serotonin receptors, which could explain its effects on neurotransmitter activity. 4-(2,4-dichlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth, which could explain its potential anti-cancer properties.
Biochemical and Physiological Effects:
4-(2,4-dichlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide has been shown to have various biochemical and physiological effects in the body. In pharmacology, 4-(2,4-dichlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide has been found to reduce pain and inflammation by inhibiting the activity of certain enzymes involved in these processes. In neuroscience, 4-(2,4-dichlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide has been found to modulate the activity of certain neurotransmitters, which could have implications for the treatment of psychiatric disorders. In cancer research, 4-(2,4-dichlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide has been shown to inhibit the growth of certain cancer cells by interfering with their metabolic processes.

Advantages and Limitations for Lab Experiments

4-(2,4-dichlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide has several advantages for lab experiments, including its high yield and purity, which make it a reliable and consistent compound for research purposes. However, 4-(2,4-dichlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide also has some limitations, such as its relatively high cost and limited availability, which could make it difficult to use in large-scale studies.

Future Directions

There are several future directions for research on 4-(2,4-dichlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide, including further studies on its mechanism of action, potential applications in drug development, and its effects on various physiological processes. Additionally, there is a need for more studies on the safety and toxicity of 4-(2,4-dichlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide, as well as its potential interactions with other drugs and compounds. Overall, 4-(2,4-dichlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide has the potential to be a valuable tool for scientific research in various fields, and further studies are needed to fully understand its potential applications.

Synthesis Methods

The synthesis of 4-(2,4-dichlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide involves a multi-step process that includes the reaction of 2,4-dichlorobenzaldehyde with diethyl malonate, followed by the cyclization of the resulting intermediate with 1,2,3,4-tetrahydroisoquinoline. The final step involves the amidation of the resulting compound with 8-bromoacetyl chloride. The synthesis of 4-(2,4-dichlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide has been optimized for high yield and purity, making it a viable option for scientific research applications.

Scientific Research Applications

4-(2,4-dichlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide has been extensively studied for its potential applications in various fields, including pharmacology, neuroscience, and cancer research. In pharmacology, 4-(2,4-dichlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide has been shown to exhibit analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications. In neuroscience, 4-(2,4-dichlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide has been found to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which could have implications for the treatment of psychiatric disorders. In cancer research, 4-(2,4-dichlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer treatments.

properties

Molecular Formula

C23H24Cl2N2O

Molecular Weight

415.4 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-N,N-diethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxamide

InChI

InChI=1S/C23H24Cl2N2O/c1-3-27(4-2)23(28)14-8-11-21-19(12-14)16-6-5-7-17(16)22(26-21)18-10-9-15(24)13-20(18)25/h5-6,8-13,16-17,22,26H,3-4,7H2,1-2H3

InChI Key

SSWHUEHHYRFWSO-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CCN(CC)C(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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